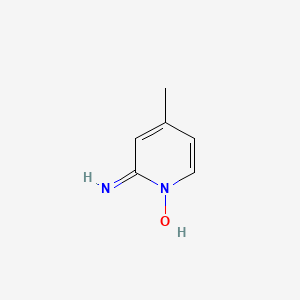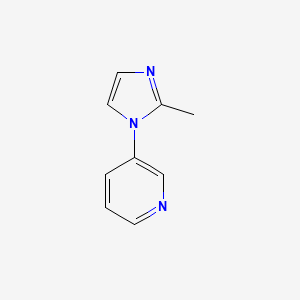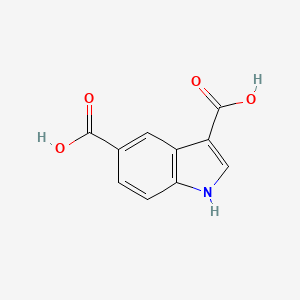
Ethyl 7-hydroxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-hydroxy-1H-indole-2-carboxylate is a type of indole derivative. Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Scientific Research Applications
Synthetic Intermediates and Indole Derivatives Synthesis Ethyl 7-hydroxy-1H-indole-2-carboxylate and its related compounds serve as valuable synthetic intermediates in the chemical synthesis of various indole derivatives. For example, Pete, Szöllösy, and Szokol (2006) demonstrated the synthesis of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from related compounds, highlighting their utility in creating diverse indole structures Pete, B., Szöllösy, Å., & Szokol, B. (2006). Similarly, Tani and colleagues (1996) developed a new strategy for indole synthesis, utilizing ethyl pyrrole-2-carboxylate to create various indoles, demonstrating the versatility of these compounds in synthesizing complex indole structures Tani, M., Ariyasu, T., Ohtsuka, M., Koga, T., Ogawa, Y., Yokoyama, Y., & Murakami, Y. (1996).
Natural Products Isolation Indole derivatives similar to ethyl 7-hydroxy-1H-indole-2-carboxylate have been isolated from natural sources, such as marine sponges. Abdjul et al. (2015) isolated new indole derivatives from a marine sponge, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, emphasizing the occurrence of these compounds in natural environments and their potential biological significance Abdjul, D. B., Yamazaki, H., Ukai, K., & Namikoshi, M. (2015).
Antiviral Research Research into the antiviral activities of ethyl indole-2-carboxylate derivatives has been conducted. Ivashchenko et al. (2014) synthesized new ethyl 1,2-dimethyl-5-Hydroxy-1H-indole-3-carboxylates and studied their antiviral activity against various viruses, although they found limited activity in their compounds Ivashchenko, A., Yamanushkin, P., Mit’kin, O. D., Kisil’, V., Korzinov, O., Vedenskii, V. Y., Leneva, I., Bulanova, E. A., Bychko, V. V., & Okun, I. (2014).
Safety and Hazards
Ethyl indole-2-carboxylate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation. Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .
properties
IUPAC Name |
ethyl 7-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h3-6,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFWHESGARMYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517961 | |
| Record name | Ethyl 7-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
84638-84-6 | |
| Record name | Ethyl 7-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

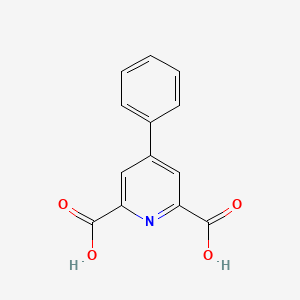
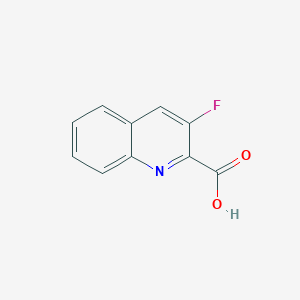
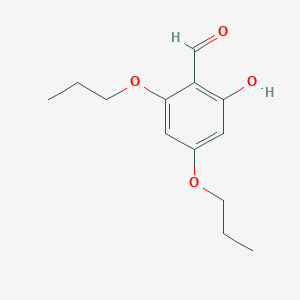

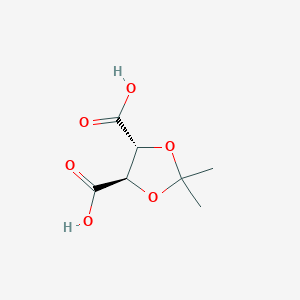
-lambda~5~-phosphanone](/img/structure/B3057665.png)
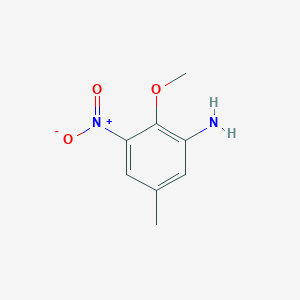

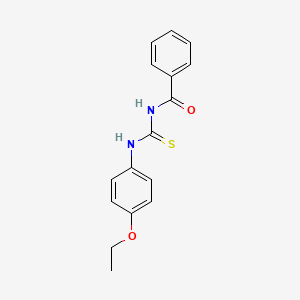
![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)
